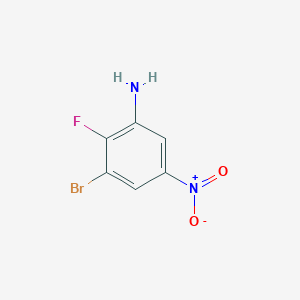
3-Bromo-2-fluoro-5-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-fluoro-5-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-nitroaniline typically involves multi-step reactions. One common method includes the nitration of 2-fluoroaniline to introduce the nitro group, followed by bromination to add the bromine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are also crucial due to the hazardous nature of the reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-fluoro-5-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be reduced to an amine using reducing agents like tin and hydrochloric acid.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Coupling Reactions: It can participate in coupling reactions to form azo compounds.
Common Reagents and Conditions
Reduction: Tin and hydrochloric acid, or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Coupling: Diazonium salts under acidic conditions.
Major Products Formed
Reduction: 3-Bromo-2-fluoro-5-phenylenediamine.
Oxidation: Various oxidized derivatives depending on the conditions.
Coupling: Azo compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-fluoro-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential in drug development due to its unique substituents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-fluoro-5-nitroaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3-fluoro-2-nitroaniline
- 2-Fluoro-4-nitroaniline
- 5-Fluoro-2-nitroaniline
Uniqueness
3-Bromo-2-fluoro-5-nitroaniline is unique due to the specific positions of the substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and nitro groups provides a distinct set of properties that can be exploited in various applications .
Eigenschaften
Molekularformel |
C6H4BrFN2O2 |
|---|---|
Molekulargewicht |
235.01 g/mol |
IUPAC-Name |
3-bromo-2-fluoro-5-nitroaniline |
InChI |
InChI=1S/C6H4BrFN2O2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H,9H2 |
InChI-Schlüssel |
YGWGIZDILHHRJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)F)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















